N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
The target compound features a benzodioxole (1,3-benzodioxol-5-ylmethyl) group linked via an acetamide bridge to a 4-oxopyridin-1(4H)-yl core substituted with a 2-methyl group and a 4-methylbenzyloxy moiety.
Purification typically involves column chromatography, yielding products with confirmed structures via NMR, HRMS, and melting point analysis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-3-5-18(6-4-16)14-29-23-12-26(17(2)9-20(23)27)13-24(28)25-11-19-7-8-21-22(10-19)31-15-30-21/h3-10,12H,11,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZYUPVPQZKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.
Structure
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The molecular structure can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 329.37 g/mol
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, a series of novel derivatives were synthesized and evaluated against various cancer cell lines such as HeLa, A549, and MCF-7. Notably:
- Compound C27 exhibited potent activities with IC₅₀ values of 2.07 ± 0.88 μM against HeLa and 3.52 ± 0.49 μM against A549.
- Compound C7 showed the highest activity against A549 with an IC₅₀ of 2.06 ± 0.09 μM .
- Compound C16 demonstrated significant inhibitory activity against MCF-7 with an IC₅₀ of 2.55 ± 0.34 μM .
The mechanism through which these compounds exert their antitumor effects has been preliminarily investigated, suggesting that they may induce apoptosis or inhibit key signaling pathways involved in tumor growth.
Study 1: Synthesis and Evaluation
In a study published by RSC Advances, a range of N-aryl derivatives including the benzo[d][1,3]dioxole moiety were synthesized and tested for their biological activities. The findings indicated that several compounds displayed significant cytotoxicity against cancer cells, supporting the hypothesis that structural modifications can enhance biological efficacy .
Study 2: Comparative Analysis
A comparative analysis of similar compounds revealed that structural features such as substituents on the pyridine ring significantly influenced their biological activity. The presence of electron-donating groups was correlated with increased potency against specific cancer cell lines.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| C27 | 2.07 | HeLa |
| C27 | 3.52 | A549 |
| C7 | 2.06 | A549 |
| C16 | 2.55 | MCF-7 |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be validated?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyridinone core. For example, the 5-((4-methylbenzyl)oxy) group can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). The acetamide moiety is then coupled using chloroacetylation followed by amine displacement. Purity validation requires HPLC (≥95% purity) combined with spectroscopic techniques: -NMR to confirm proton environments (e.g., benzo[d][1,3]dioxol methylene protons at δ 4.8–5.2 ppm), IR for carbonyl stretches (C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Key techniques include:
- - and -NMR : To resolve aromatic protons (e.g., pyridinone ring protons) and confirm substituent positions.
- FT-IR : To identify carbonyl groups (amide C=O at ~1650–1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS or MALDI-TOF) : To confirm molecular weight and detect fragmentation patterns.
Cross-validation with computational methods (e.g., DFT calculations for NMR chemical shifts) enhances accuracy .
Q. How should researchers assess solubility and stability for in vitro assays?
- Methodological Answer : Solubility can be tested in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Stability studies require HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24–72 hours. For light-sensitive groups (e.g., pyridinone), amber vials and inert atmospheres (N₂) are recommended .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Methodological Answer : Low yields often arise from steric hindrance at the acetamide coupling site. Optimization strategies include:
- Catalysis : Use of Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) for C-N bond formation.
- Solvent Optimization : Switching from DMF to THF or DCM to reduce side reactions.
- Temperature Control : Gradual warming (0°C → room temperature) to minimize decomposition.
Reaction progress should be monitored via TLC or LC-MS .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:
- Dose-Response Curves : Use ≥10 concentrations to calculate precise IC₅₀ values.
- Control Compounds : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays).
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects .
Q. How can metabolic pathways of this compound be elucidated?
- Methodological Answer : Employ LC-MS/MS with isotopically labeled analogs (e.g., -acetamide) to track metabolites. Liver microsomes (human/rodent) are used for phase I/II metabolism studies. Key parameters:
- Incubation Time : 0–120 minutes to identify primary vs. secondary metabolites.
- Enzyme Inhibition : Co-incubation with CYP3A4/CYP2D6 inhibitors to map metabolic routes .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) with software like GraphPad Prism. Triplicate technical replicates and ≥3 biological replicates reduce variability. For IC₅₀ comparisons, apply ANOVA with post-hoc Tukey tests. Report 95% confidence intervals .
Q. How to design stability studies for long-term storage?
- Methodological Answer : Accelerated stability testing under ICH guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
